N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide
Description
Starting Materials: Pyrrolidine.
Reaction Conditions: The pyrrolidine is introduced via nucleophilic substitution on the benzamide derivative.
Final Coupling
- The pyrazole derivative is coupled with the benzamide-pyrrolidine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Properties
IUPAC Name |
N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-3-14-15(11-21(2)20-14)19-17(23)12-6-7-16(13(18)10-12)22-8-4-5-9-22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXYTEXUUFCRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)C2=CC(=C(C=C2)N3CCCC3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide typically involves multi-step organic synthesis
-
Synthesis of the Pyrazole Ring
Starting Materials: Ethyl acetoacetate and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 3-ethyl-1-methylpyrazole.
-
Formation of the Benzamide Moiety
Starting Materials: 3-fluoro-4-nitrobenzoic acid.
Reaction Conditions: The nitro group is reduced to an amine using hydrogenation over a palladium catalyst, followed by acylation with acetic anhydride to form the benzamide.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The pyrazole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
-
Reduction
- The nitro group in the benzamide precursor can be reduced to an amine using hydrogenation over palladium or other metal catalysts.
-
Substitution
- The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), various nucleophiles.
Major Products
- Oxidation of the pyrazole ring can lead to pyrazole-4-carboxylic acid derivatives.
- Reduction of the nitro group yields the corresponding amine.
- Substitution reactions can introduce various functional groups onto the benzamide ring, enhancing its reactivity and potential applications.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic applications.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the fluorinated benzamide moiety can enhance binding affinity through hydrophobic interactions. The pyrrolidine ring may contribute to the overall conformational stability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethyl-1-methylpyrazol-4-yl)-3-chloro-4-pyrrolidin-1-ylbenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-piperidin-1-ylbenzamide: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
- The presence of the fluorine atom in N-(3-ethyl-1-methylpyrazol-4-yl)-3-fluoro-4-pyrrolidin-1-ylbenzamide enhances its lipophilicity and metabolic stability compared to its chloro analog.
- The pyrrolidine ring provides a different steric and electronic environment compared to the piperidine ring, potentially leading to different biological activities and reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
